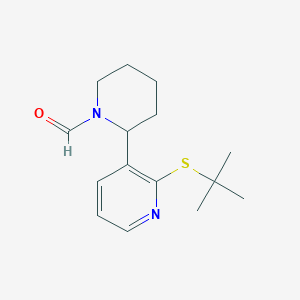

2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Description

2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring fused to a pyridine moiety. The pyridine ring is substituted at the 2-position with a tert-butylthio (-S-C(CH₃)₃) group, while the piperidine ring is functionalized with a carbaldehyde group at the 1-position. The tert-butylthio group introduces steric bulk and lipophilicity, which may influence membrane permeability and target binding.

Properties

Molecular Formula |

C15H22N2OS |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

2-(2-tert-butylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C15H22N2OS/c1-15(2,3)19-14-12(7-6-9-16-14)13-8-4-5-10-17(13)11-18/h6-7,9,11,13H,4-5,8,10H2,1-3H3 |

InChI Key |

ILTRODOMRGQNIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 2-(tert-butylthio)pyridine with piperidine-1-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound 2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde can be compared to its analog, 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352494-03-1, Ambeed, Inc. ), which shares the piperidine-1-carbaldehyde core but differs in pyridine substitution. A detailed comparison is provided below:

Table 1: Structural and Property Comparison

Analysis of Substituent Effects

Electronic and Steric Properties: The tert-butylthio group is a strong electron-donating substituent due to sulfur’s polarizability, which may stabilize the pyridine ring against electrophilic attack. The azepan-1-yl group (a 7-membered saturated amine ring) introduces basicity and hydrogen-bonding capability. Its placement at the pyridine’s 6-position may alter electronic effects compared to the 2-position substitution in the target compound.

Physicochemical Properties :

- The tert-butylthio analog’s higher predicted logP (~3.5) suggests greater membrane permeability but lower aqueous solubility than the azepan analog (~2.8). This difference could impact bioavailability and metabolic stability.

- The azepan analog’s classification for acute toxicity and skin corrosion may stem from its amine group’s reactivity, whereas the tert-butylthio group’s hazards remain uncharacterized but could involve oxidative metabolic pathways (e.g., sulfoxide formation).

Synthetic and Stability Considerations: The tert-butylthio group’s stability under acidic or oxidative conditions is uncertain, whereas the azepan analog’s safety data sheet notes decomposition risks under heat, releasing toxic gases like nitrogen oxides .

Biological Activity

2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a pyridine ring, a piperidine moiety, and a tert-butylthio group. The molecular formula is with a molecular weight of approximately 278.4 g/mol . This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Although specific mechanisms remain under investigation, it is hypothesized that the compound interacts with various molecular targets, such as enzymes or receptors, which may alter biochemical pathways leading to its pharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Effective against certain fungal strains | |

| Cytotoxic Activity | Selective toxicity towards cancer cells |

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies suggest that its activity may be mediated through:

- Enzyme Inhibition : Potential interaction with key enzymes involved in microbial metabolism.

- Receptor Modulation : Possible effects on receptor-mediated pathways that influence cell signaling and proliferation.

Study 1: Antimycobacterial Activity

A study evaluating the antimycobacterial properties of pyridine derivatives found that compounds structurally related to this compound exhibited significant inhibition against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to existing antimycobacterial agents .

Study 2: Cytotoxicity Evaluation

In another investigation focused on cytotoxicity, the compound was tested against the HaCaT cell line using MTT and sulforhodamine B assays. Results indicated that it possesses selective toxicity towards cancer cells while maintaining low toxicity towards non-cancerous cells. The selectivity index (SI) was calculated, showing values greater than 1.0, indicating a favorable therapeutic window .

Future Directions and Applications

The unique structural attributes of this compound suggest several potential applications in drug development:

- Antimicrobial Agents : Further exploration into its efficacy against resistant microbial strains.

- Cancer Therapeutics : Development as a selective cytotoxic agent for specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.